Glyceric acid

Description

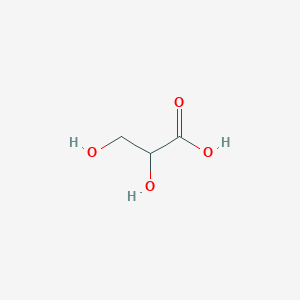

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43110-90-3 (mono-potassium salt) | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80861979 | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-81-4, 600-19-1 | |

| Record name | Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glyceric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyceric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 600-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KH64UX7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

Glyceric acid is a three-carbon sugar acid with the chemical formula C₃H₆O₄. nih.gov Its structure consists of a propanoic acid backbone with hydroxyl groups attached to the second and third carbon atoms. chemicalbook.com

| Property | Value |

| Molecular Formula | C₃H₆O₄ nih.gov |

| Molar Mass | 106.08 g/mol nih.gov |

| IUPAC Name | 2,3-dihydroxypropanoic acid nih.gov |

| CAS Number | 473-81-4 (racemic) nih.gov |

| Melting Point | <25 °C chemicalbook.com |

| Boiling Point | 412.0 ± 30.0 °C (Predicted) chemicalbook.comchemicalbook.com |

| Water Solubility | Miscible acs.org |

| Acidity (pKa) | 3.52 (at 25°C) chemicalbook.com |

This table is interactive. Click on the headers to sort.

Advanced Methodologies for Glyceric Acid Synthesis

Biotechnological Production Strategies

Biotechnological production of glyceric acid primarily revolves around the microbial conversion of glycerol (B35011). This approach is valued for its potential to produce specific enantiomers of this compound under milder reaction conditions compared to chemical synthesis.

The conversion of glycerol into this compound is a key biotransformation process, with certain microorganisms capable of performing this oxidation efficiently. asm.orgjst.go.jpasm.orgresearchgate.net Acetic acid bacteria, in particular, have been identified as potent producers of this compound. researchgate.netresearchgate.net These bacteria are known for their oxidative fermentation capabilities, which allow for the incomplete oxidation of substrates like alcohols and sugars, leading to the accumulation of valuable organic acids. jst.go.jp

Extensive screening of acetic acid bacteria has revealed several promising strains for this compound production. asm.orgasm.org Species from the genera Gluconobacter and Acetobacter are notable for their ability to oxidize glycerol. researchgate.net For instance, a study that screened 162 strains of acetic acid bacteria found significant variations in productivity and the enantiomeric composition of the this compound produced. asm.orgasm.org

Gluconobacter frateurii NBRC103465 and Acetobacter tropicalis NBRC16470 have been identified as particularly effective strains. asm.orgasm.orgresearchgate.net G. frateurii has been shown to accumulate up to 136.5 g/L of this compound, albeit with a moderate enantiomeric excess of D-glyceric acid (72%). asm.orgasm.org In contrast, A. tropicalis NBRC16470 can produce 101.8 g/L of D-glyceric acid with a high enantiomeric excess of over 99%. asm.orgresearchgate.netresearchgate.net Other strains, such as Gluconobacter oxydans, are also known to produce this compound, often as a byproduct of dihydroxyacetone synthesis from glycerol. asm.orgasm.orgtandfonline.com

Table 1: Performance of Selected Acetic Acid Bacteria in this compound Production

| Bacterial Strain | This compound Titer (g/L) | Enantiomeric Excess (D-GA) | Reference |

|---|---|---|---|

| Gluconobacter frateurii NBRC103465 | 136.5 | 72% | asm.orgasm.org |

| Acetobacter tropicalis NBRC16470 | 101.8 | >99% | asm.orgresearchgate.netresearchgate.net |

| Acetobacter tropicalis NBRC16470 (optimized) | 22.7 | >99% | ebi.ac.uk |

The bioconversion of glycerol to this compound in acetic acid bacteria is primarily catalyzed by membrane-bound dehydrogenases. asm.orgresearchgate.net The key enzyme implicated in this process is a membrane-bound alcohol dehydrogenase (mADH). asm.orgresearchgate.netjst.go.jp This enzyme, a quinohemoprotein, is located in the periplasmic space and donates electrons to the respiratory chain via ubiquinone. tandfonline.com

The proposed pathway involves a two-step oxidation of glycerol. researchgate.net First, glycerol is oxidized to glyceraldehyde by mADH. Subsequently, the same enzyme or another aldehyde dehydrogenase further oxidizes glyceraldehyde to this compound. tandfonline.com Gene disruption studies have confirmed the essential role of mADH in this conversion. For example, disrupting the adhA gene, which encodes a subunit of mADH in G. oxydans and A. tropicalis, resulted in the inability of the mutant strains to produce this compound. asm.orgtandfonline.comjst.go.jpzendy.io Conversely, purified mADH from G. oxydans was shown to directly catalyze the oxidation of glycerol, further solidifying its central role in this compound synthesis. asm.orgnih.gov

Optimizing fermentation conditions is crucial for maximizing the yield and enantiomeric purity of this compound. Key parameters that influence the process include the initial glycerol concentration, pH, aeration rate, and nutrient composition. asm.orgasm.orgresearchgate.net

For G. frateurii NBRC103465, a fed-batch fermentation strategy with pH control at 6.0, an aeration rate of 0.5 vvm, and an agitation speed of 500 rpm led to a production of 136.5 g/L of this compound after 7 days. asm.orgasm.org In this process, glycerol was also fed into the culture along with the pH control agent (NaOH solution). asm.orgasm.orgresearchgate.net Similarly, for A. tropicalis NBRC16470, controlling the pH at 6.0 and using a higher aeration rate of 2.5 vvm resulted in high-titer production of D-glyceric acid with excellent enantiomeric excess. asm.orgasm.orgresearchgate.net The initial concentration of glycerol is also a critical factor; studies have shown that optimizing this parameter can significantly enhance productivity. asm.orgebi.ac.uk For example, A. tropicalis produced 22.7 g/L of D-glyceric acid from 200 g/L of glycerol when the medium was supplemented with 20 g/L of yeast extract. ebi.ac.uk

The use of raw glycerol, an impure byproduct from biodiesel production, presents a significant challenge for microbial fermentation. jst.go.jp Raw glycerol contains impurities such as methanol (B129727), salts, and residual fatty acids, which can inhibit microbial growth and enzymatic activity. jst.go.jpfrontiersin.org Specifically, methanol has been shown to have a strong inhibitory effect on mADH. researchgate.net

To overcome these challenges, several innovative strategies are being explored. One approach is the development of methanol-tolerant bacterial strains through mutation and adaptation. jst.go.jp For instance, mutant strains of G. frateurii have been created that can tolerate methanol in the culture medium. researchgate.net Another strategy involves the use of microorganisms that can naturally metabolize the impurities present in raw glycerol. jst.go.jp Pre-treatment of raw glycerol to remove inhibitory substances is also a viable, though potentially costly, option. frontiersin.org The development of robust microbial strains and optimized fermentation processes capable of handling the variability of raw glycerol is an active area of research aimed at making this compound production more economically feasible. bohrium.com

Methylotrophic bacteria, which can utilize methanol as a sole carbon and energy source, offer a unique solution for the bioconversion of methanol-containing raw glycerol. nih.gov The methylotrophic acetic acid bacterium, Acidomonas methanolica (formerly Acetobacter methanolicus), has been investigated for its ability to produce this compound from glycerol in the presence of methanol. jst.go.jpresearchgate.net

Interestingly, studies have shown that the addition of 1 vol% methanol to the culture medium can actually improve cell growth and this compound accumulation in A. methanolica. researchgate.net This strain was able to produce a maximum concentration of 12.8 g/L of this compound from a medium containing 3 wt% glycerol and 1 vol% methanol. researchgate.net However, the enantioselectivity of the this compound produced by A. methanolica was lower (44% ee of D-GA) compared to other non-methylotrophic acetic acid bacteria. jst.go.jpresearchgate.net This approach not only detoxifies the methanol present in the feedstock but also potentially uses it as a co-substrate, opening new avenues for the efficient valorization of crude glycerol. researchgate.net

Microbial Conversion of Glycerol to this compound

Chemical Catalytic Oxidation Approaches

The chemical synthesis of this compound from glycerol, a readily available byproduct of biodiesel production, is predominantly achieved through catalytic oxidation. nih.gov This approach often employs noble metal-based catalysts, such as gold (Au), platinum (Pt), and palladium (Pd), due to their high activity in oxidizing glycerol's primary alcohol groups. mdpi.comrsc.orgmdpi.com The reaction can be tuned to favor this compound, though other oxidation products like dihydroxyacetone, glyceraldehyde, and tartronic acid can also be formed. mdpi.comrsc.org

The choice of metal catalyst and reaction conditions, such as temperature, pressure, and the presence of a base, significantly influences both the conversion of glycerol and the selectivity towards this compound. rsc.orgmdpi.com For instance, gold-based catalysts are noted for their high activity and selectivity for this reaction, particularly in the presence of a strong base like NaOH. rsc.orgnih.gov Platinum and palladium catalysts are also effective and can function under various conditions, including base-free environments. rsc.orgmdpi.com However, without a base, Pt and Pd catalysts may lead to the formation of undesired C1 byproducts, such as formic acid. rsc.orgpsu.edu

In heterogeneous catalysis, the metal nanoparticles are dispersed on a solid support material to enhance stability, activity, and ease of recovery. Common supports include activated carbon, graphite, alumina (B75360) (Al₂O₃), and titanium dioxide (TiO₂). mdpi.comresearchgate.net The interaction between the metal and the support can significantly affect the catalyst's performance. researchgate.net

Platinum (Pt) Catalysts: Pt-based catalysts are active for glycerol oxidation, often in base-free conditions. rsc.org When supported on materials like carbon nanotubes, Pt catalysts have achieved approximately 90% glycerol conversion with 60-70% selectivity towards this compound in an alkali medium. mdpi.com Bimetallic catalysts, such as Au-Pt, can also be effective. On an acidic H-mordenite support, Au-Pt particles showed enhanced activity and selectivity for C3 products, including this compound, compared to the same metals on activated carbon or TiO₂. rsc.org

Palladium (Pd) Catalysts: Supported palladium catalysts are also widely studied. The choice of support has a marked effect on reaction rate and product selectivity. researchgate.net For example, when comparing supports like activated carbon, SiO₂, Al₂O₃, and TiO₂, the activated carbon support yielded the best rate of glycerol conversion and the highest selectivity to this compound under basic conditions. researchgate.net However, like platinum, palladium catalysts can sometimes suffer from deactivation due to over-oxidation or poisoning by reaction products. mdpi.com

The following table summarizes the performance of various heterogeneous catalysts in glycerol oxidation.

| Catalyst System | Support Material | Oxidant | Conditions | Glycerol Conversion (%) | This compound Selectivity (%) | Reference(s) |

| Pt | Carbon Nanotubes | O₂ | Alkali Medium | ~90% | 60-70% | mdpi.com |

| Pd | Activated Carbon | O₂ | Basic | High | High | researchgate.net |

| Au-Pt | H-mordenite | O₂ | Base-Free, 80°C | - | High (for C3 products) | rsc.org |

| Au-Pt/MgO | Magnesium Oxide | O₂ | Base-Free, <25°C | High | High | rsc.org |

| Pt/Zr@NPCN | N-doped Porous Carbon | O₂ | Non-alkaline | High | High | acs.org |

The synthesis of this compound via catalytic oxidation is frequently carried out in batch-type reactors. This one-step process involves reacting an aqueous solution of glycerol with an oxidant, typically molecular oxygen or air, in the presence of a heterogeneous catalyst. google.com The entire reaction takes place in a single vessel where reactants are loaded at the beginning and products are collected at the end of the process. psu.edu

A patented one-step batch process describes the use of activated carbon or graphite-supported metal catalysts. google.com The active metal can be Pt, Cu, Fe, Ni, or bimetallic systems. google.com The reaction is conducted under relatively mild conditions, with temperatures ranging from 10-90°C and reaction times of 1-12 hours. google.com By controlling parameters such as catalyst loading and the molar ratio of oxygen to glycerol, this method can achieve glycerol conversion rates of 70-92% and this compound yields of 40-66%. google.com The process is noted for its simple operation and easy separation of the catalyst from the product solution via filtration. google.com

Studies using autoclave batch reactors have shown that reaction parameters can be optimized for high selectivity. For example, using a 1 wt.% Au/graphite or Au/activated carbon catalyst with pure oxygen at 3 bar pressure and in the presence of NaOH, a 100% selectivity to this compound at high glycerol conversion was achieved. rsc.orgpsu.edu

The primary distinction between chemical and biotechnological synthesis methods for this compound lies in the stereochemistry of the final product.

Chemical synthesis via catalytic oxidation of glycerol typically results in a racemic mixture of DL-glyceric acid. nih.govjst.go.jpresearchgate.net The metal catalysts used in these processes are generally not stereoselective, meaning they oxidize the glycerol molecule to produce both D- and L-enantiomers in roughly equal amounts. jst.go.jp While these methods can achieve high yields and conversions, the resulting product is not optically pure. mit.eduscispace.com Obtaining a single enantiomer from this racemic mixture requires subsequent, often complex, resolution steps. jst.go.jp

Biotechnological synthesis , in contrast, offers the significant advantage of producing an enantiopure product . mit.eduscispace.com

D-Glyceric Acid: Fermentation processes using naturally occurring acetic acid bacteria, such as Acetobacter tropicalis, can produce D-glyceric acid with very high enantiomeric excess (ee), in some cases exceeding 99%. jst.go.jpasm.org Similarly, metabolically engineered E. coli strains are designed to produce only the D-enantiomer, resulting in a completely enantiopure product. mit.eduscispace.com

L-Glyceric Acid: While direct fermentation to L-glyceric acid is not as common, microbial resolution techniques provide an effective biotechnological route. These methods start with a racemic mixture (often produced chemically) and use microorganisms that selectively consume the D-isomer, leaving behind enantiomerically enriched L-glyceric acid. jst.go.jpnih.gov

The table below provides a comparative summary of the outputs from both synthesis approaches.

| Synthesis Approach | Method | Key Catalyst / Microorganism | Typical Product | Key Advantage | Key Disadvantage | Reference(s) |

| Biotechnological | Engineered Fermentation | Engineered E. coli | Enantiopure D-Glyceric Acid | High enantiopurity, uses renewable feedstock | Lower titers compared to some chemical routes | mit.eduresearchgate.net |

| Biotechnological | Natural Fermentation | Acetobacter tropicalis | Enantiopure D-Glyceric Acid (>99% ee) | High enantiopurity | Potential for strain instability | jst.go.jpasm.org |

| Biotechnological | Microbial Resolution | Serratia sp., Pseudomonas sp. | Enantiopure L-Glyceric Acid | Produces the L-enantiomer | Requires racemic starting material | jst.go.jpnih.gov |

| Chemical | Catalytic Oxidation | Pt, Pd, Au on supports | Racemic DL-Glyceric Acid | High yields and conversion rates | Produces a racemic mixture | mit.edunih.govjst.go.jp |

Metabolic Roles and Interconnections of Glyceric Acid

Glyceric Acid as a Key Intermediate in Central Metabolism

This compound and its phosphorylated forms are central to the metabolic crossroads that connect carbohydrate breakdown and synthesis. wikipedia.orgontosight.ai

Involvement in Glycolysis and Related Phosphorylated Derivatives (e.g., 2-Phosphothis compound, 3-Phosphothis compound)

This compound itself is not a direct intermediate in the main glycolytic pathway; however, its phosphorylated derivatives, 2-phosphothis compound (2-PGA) and 3-phosphothis compound (3-PGA), are crucial. wikipedia.orgwikipedia.org

3-Phosphothis compound (3-PGA): In glycolysis, 3-PGA is formed from the dephosphorylation of 1,3-bisphosphoglycerate. wikipedia.org This reaction is a key ATP-generating step in the pathway. e-century.us Conversely, in gluconeogenesis, 3-PGA is phosphorylated to form 1,3-bisphosphoglycerate. wikipedia.org 3-PGA serves as a precursor for the synthesis of the amino acid serine, which can then be used to produce other amino acids like glycine (B1666218) and cysteine. wikipedia.org

2-Phosphothis compound (2-PGA): 3-PGA is isomerized to 2-PGA by the enzyme phosphoglycerate mutase. metabolomicsworkbench.org 2-PGA is then dehydrated to form phosphoenolpyruvate, a high-energy intermediate that drives the final ATP-producing step of glycolysis. nih.gov

The interconversion between these phosphorylated this compound derivatives is a critical regulatory point in glycolysis and gluconeogenesis. metabolomicsworkbench.org

Role in the Tricarboxylic Acid (TCA) Cycle

While not a direct intermediate of the TCA cycle, this compound metabolism is closely linked to it. The end product of glycolysis, pyruvate, is derived from the metabolism of this compound's phosphorylated derivatives. nih.govwikipedia.org Pyruvate is then converted to acetyl-CoA, which enters the TCA cycle to be oxidized for energy production. wikipedia.orgwikipedia.org Therefore, this compound contributes to the fuel supply for the TCA cycle. Studies in Escherichia coli have indicated a pathway where glycolate (B3277807) is converted to glycerate, then to 3-phosphoglycerate (B1209933), and subsequently to pyruvate, which enters the TCA cycle. nih.gov

Participation in the Calvin Cycle (Photosynthesis)

In the light-independent reactions of photosynthesis, also known as the Calvin cycle, 3-phosphothis compound is a key product of carbon fixation. wikipedia.orgpressbooks.pub The enzyme RuBisCO catalyzes the reaction between carbon dioxide (CO2) and ribulose-1,5-bisphosphate (RuBP), resulting in an unstable six-carbon intermediate that immediately splits into two molecules of 3-PGA. wikipedia.orgwikipedia.org This 3-PGA is then reduced to glyceraldehyde-3-phosphate (G3P) in a series of reactions that consume ATP and NADPH produced during the light-dependent reactions. pressbooks.pub Some of the G3P is used to regenerate RuBP, while the rest is converted into sugars and other organic molecules. pressbooks.pub

Enzyme Systems Governing this compound Metabolism

The metabolic fate of this compound is determined by the action of specific enzymes that catalyze its conversion to other key metabolites.

Glycerol (B35011) Dehydrogenase Activities

Glycerol dehydrogenase is an enzyme that can catalyze the oxidation of glycerol to glyceraldehyde or dihydroxyacetone. While not directly acting on this compound, its activity is upstream in the pathway that can lead to this compound formation. For instance, in some bacteria, a this compound dehydrogenase has been identified that reduces tartronic semialdehyde to glycerate. nih.gov

Glycerate Kinase Functions

Glycerate kinase is a crucial enzyme that directly phosphorylates this compound to form 2-phosphoglycerate or 3-phosphoglycerate, depending on the specific kinase. mdpi.commetabolicsupportuk.org This phosphorylation is a key step in integrating glycerate into central metabolic pathways. mdpi.com

Plant Glycerate Kinase: In plants, glycerate kinase was initially thought to be exclusively involved in photorespiration, where it converts glycerate to 3-PGA within the chloroplast, returning carbon to the Calvin cycle. mdpi.comnih.gov However, the discovery of cytosolic glycerate kinase has revealed its broader role in linking glycerate to glycolysis and gluconeogenesis. mdpi.com

Human Glycerate Kinase: In humans, a deficiency in glycerate kinase leads to D-glyceric aciduria, a rare metabolic disorder characterized by the accumulation of D-glyceric acid. metabolicsupportuk.orghmdb.ca The enzyme normally converts D-glycerate to 2-phosphoglycerate. metabolicsupportuk.org

The regulation of glycerate kinase activity is complex, involving substrate availability, redox regulation, and in plants, light-dependent production of different isoforms. mdpi.com

Glyoxylate (B1226380) Reductase Interactions

Glyoxylate reductase (GR) is an enzyme that plays a significant role in the metabolism of several small organic acids, including this compound. researchgate.net This enzyme, which belongs to the D-2-hydroxyacid dehydrogenase family, catalyzes the reversible reduction of 2-oxoacids to 2-hydroxyacids in a reaction dependent on the cofactors NADH or NADPH. peerj.com

The primary and most well-characterized function of glyoxylate reductase is the reduction of glyoxylate to glycolate. wikipedia.orgontosight.ai However, it also demonstrates notable activity with other substrates. Specifically, it catalyzes the conversion of hydroxypyruvate to D-glycerate. researchgate.net This dual substrate specificity links the metabolism of glyoxylate and hydroxypyruvate. The enzyme found in humans, known as glyoxylate reductase/hydroxypyruvate reductase (GRHPR), exhibits activity as a D-glycerate dehydrogenase, reducing hydroxypyruvate to D-glycerate and oxidizing D-glycerate back to hydroxypyruvate. hmdb.cawikipedia.org Under typical physiological conditions, the production of D-glycerate is favored. wikipedia.org This D-glycerate can then be further metabolized, entering pathways such as glycolysis or the serine biosynthesis pathway after conversion to 2-phosphoglycerate. wikipedia.org

Deficiency in the GRHPR enzyme is the cause of primary hyperoxaluria type 2 (PH2), a rare inherited metabolic disorder. ous-research.no This deficiency leads to an accumulation of L-glyceric acid in the urine, a condition known as L-glyceric aciduria. ous-research.nomedchemexpress.com

The catalytic efficiency of glyoxylate reductase can vary depending on the substrate and the cofactor. For instance, the enzyme in Escherichia coli shows a higher catalytic efficiency for glyoxylate compared to hydroxypyruvate when using NADPH as the electron donor. uniprot.org In Acetobacter aceti, the enzyme demonstrates a clear preference for the NAD(P)H-dependent reduction of glyoxylate over the reverse reaction of oxidizing glycolate. tandfonline.com Structural studies of human GRHPR have revealed that a specific tryptophan residue from a neighboring subunit of the enzyme's dimeric structure projects into the active site, which appears to contribute to its selectivity for hydroxypyruvate. nih.gov

The interaction of glyoxylate reductase with its substrates is a key junction in cellular metabolism, connecting the pathways of several important organic acids.

Interconversion Pathways with Other Organic Acids and Metabolites

Metabolism of Glycolic Acid to this compound

The metabolic conversion of glycolic acid to this compound is a key process in several biological pathways, most notably in plant photorespiration, also known as the C2 cycle or glycolate-glyoxylate metabolism. byjus.combyjus.com This pathway begins in the chloroplast when RuBisCO oxygenates ribulose-1,5-bisphosphate, producing 2-phosphoglycolate. byjus.com This toxic metabolite is then dephosphorylated to form glycolate. byjus.com

The glycolate is transported from the chloroplast to the peroxisome, where it is oxidized by glycolate oxidase to form glyoxylate. byjus.com The glyoxylate is then converted to the amino acid glycine. byjus.com In the mitochondria, two molecules of glycine are used to form one molecule of serine, releasing carbon dioxide and ammonia. byjus.com The serine then moves back to the peroxisome where it is converted to hydroxypyruvate. byjus.com Hydroxypyruvate is subsequently reduced by hydroxypyruvate reductase to form this compound (glycerate). byjus.com Finally, the glycerate is transported back to the chloroplast, where it is phosphorylated by glycerate kinase to form 3-phosphoglycerate, which can re-enter the Calvin cycle. byjus.comtaylorfrancis.com

In some microorganisms, such as Escherichia coli, a similar conversion is part of their metabolic machinery. Studies on glycolate-adapted E. coli have indicated that a probable route for glycolate utilization involves its conversion to this compound. nih.gov A postulated pathway is the conversion of glycolate to glycerate, which is then phosphorylated to 3-phosphoglycerate and enters the central carbon metabolism. nih.govasm.org

Research has also explored the creation of synthetic metabolic pathways to more efficiently convert glycolate to glycerate in plants. illinois.edu One such engineered pathway in tobacco plants utilized genes from the E. coli glycolate pathway, including glycolate dehydrogenase, glyoxylate carboligase, and tartonic semialdehyde reductase, to directly convert glycolate to glycerate within the chloroplasts. illinois.edu

This compound Conversion to Glycolic Acid

The conversion of this compound to glycolic acid is not a primary, unidirectional metabolic pathway in the same way as the reverse reaction. Instead, this compound often appears as an intermediate in the synthesis of glycolic acid from other precursor molecules, particularly glycerol. a-star.edu.sg

In the context of glycerol electro-oxidation, a process used for producing value-added chemicals, glycerol is first oxidized to this compound. a-star.edu.sg Subsequently, under specific catalytic conditions, a C-C bond in this compound is broken, leading to the formation of glycolic acid and other products like formic acid. a-star.edu.sg Studies using gold (Au) catalysts have shown that at lower potentials, this compound is a major product, but as the potential increases, the selectivity shifts towards glycolic acid, indicating the conversion of the former to the latter. a-star.edu.sg Similarly, research on Pt/NiF electrodes has demonstrated that this compound oxidation primarily yields glycolic acid and tartronic acid. d-nb.info

While the direct enzymatic conversion of this compound to glycolic acid is less documented as a standalone pathway, the reversibility of some enzymes involved in related metabolism suggests it is biochemically possible. For example, the tartronic semialdehyde reductase system in Streptococcus allantoicus is reversible and can synthesize tartronic semialdehyde from glycerate. asm.org However, the predominant metabolic flow, especially in photorespiration, is from glycolate to glycerate. wikipedia.org The conversion of this compound to glycolic acid is more prominent in synthetic and electrochemical processes designed to produce glycolic acid from C3 precursors like glycerol. acs.org

Advanced Analytical Methodologies for Glyceric Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of glyceric acid in various complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a preferred method for the analysis of this compound due to its proficiency in separating and quantifying components in liquid mixtures, even with dilute solutes. acs.org Different HPLC approaches have been developed for this compound determination, often tailored to the specific sample matrix and research question.

One common strategy involves reversed-phase HPLC. nih.gov In some applications, derivatization of this compound is performed prior to HPLC analysis to enhance its detection. nih.gov For instance, L-glyceric acid can be enzymatically oxidized to β-hydroxypyruvate, which is then reacted with phenylhydrazine (B124118) to form a UV-absorbing phenylhydrazone derivative. nih.gov This derivative can be readily quantified using a reversed-phase HPLC system with UV detection. nih.gov This method has demonstrated a sensitivity of 5 µmol/L in plasma samples. nih.gov

The composition of the mobile phase is a critical parameter in HPLC separation. For the analysis of glycerol (B35011) oxidation products, including this compound, an aqueous solution of sulfuric acid is often used as the mobile phase with an ion exchange column. core.ac.uk The concentration of sulfuric acid can be optimized to improve the resolution between this compound and other compounds. core.ac.uk For example, while a higher concentration of H2SO4 (e.g., 10 mM) can provide good resolution for some compounds, a lower concentration (e.g., 3 mM) may be necessary to achieve adequate separation of this compound and glycerol. core.ac.uk Temperature also plays a significant role, with higher temperatures (e.g., 70°C) sometimes required to overcome peak asymmetry. core.ac.uk

| Parameter | Value/Condition | Source |

| Column | Reversed-phase | nih.gov |

| Derivatization | Enzymatic oxidation followed by reaction with phenylhydrazine | nih.gov |

| Detection | UV | nih.gov |

| Sensitivity | 5 µmol/L | nih.gov |

| Mobile Phase | Aqueous H2SO4 solution | core.ac.uk |

| Column Temperature | 60-70 °C | acs.orgcore.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly when high sensitivity and specificity are required. ijrpr.comresearchgate.net Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. ijrpr.comresearchgate.net

A common derivatization procedure involves silylation, where polar functional groups are converted to less polar silyl (B83357) ethers. universiteitleiden.nl Reagents such as N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. mdpi.commdpi.com The derivatization process itself must be optimized to ensure complete and repeatable reactions. mdpi.com This includes optimizing the reaction temperature, time, and the amount of derivatizing reagent. mdpi.comnih.gov For example, in the derivatization of organic acids in saffron extract, the highest yield was obtained using 100 µL of MTBSTFA at a temperature of 130°C. mdpi.com

Another derivatization strategy involves the formation of tert-butyldimethylsilyl (t-BDMS) derivatives. researchgate.net This method has been successfully applied to the simultaneous determination of ethylene (B1197577) glycol and its metabolite, glycolic acid, in serum, and can be adapted for this compound. researchgate.net The procedure involves protein precipitation, conversion of water to methanol (B129727), and then derivatization. researchgate.net

GC-MS analysis is typically performed using a capillary column, such as a DB-5HT, and helium as the carrier gas. mdpi.com The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. mdpi.com

| Parameter | Reagent/Condition | Source |

| Derivatization Reagent | MSTFA, MTBSTFA, t-butyldimethylchlorosilane | researchgate.netmdpi.commdpi.com |

| Derivatization Steps | Methoxyamination followed by silylation | mdpi.com |

| Optimized Temperature | 30°C - 130°C (depending on reagent and matrix) | mdpi.comnih.gov |

| GC Column | Capillary column (e.g., DB-5HT) | mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) | mdpi.com |

Chiral Analysis of this compound Enantiomers

This compound exists as two enantiomers, D-glyceric acid and L-glyceric acid, which can have different metabolic origins and clinical significance. amanote.com Therefore, the ability to separate and quantify these enantiomers is crucial.

Chiral Derivatization-Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive method for the individual analysis of D- and L-glyceric acid involves chiral derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). amanote.comnih.gov This indirect approach to chiral separation relies on reacting the enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. rsc.org These diastereomers can then be separated on a standard achiral column. rsc.org

One such CDA is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). amanote.com This reagent not only facilitates amide formation but also enhances enantioseparation. amanote.com The dimethoxytriazine (DMT) moiety of DMT-MM can etherify the hydroxyl group of the this compound derivative, creating a sterically bulky derivative that allows for the complete discrimination and successful enantioseparation of the D- and L-isomers using reversed-phase LC. amanote.com

The use of tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for detection. nih.gov The diastereomers, once separated by LC, are introduced into the mass spectrometer where they are fragmented, and specific precursor-product ion transitions are monitored, allowing for accurate quantification. csic.es

Experimental Design for Optimization of Derivatization Methods

To achieve optimal results in chiral derivatization, it is essential to carefully optimize the reaction conditions. amanote.comnih.gov An experimental design approach, such as Design of Experiments (DoE), can be employed for the efficient and rapid optimization of the derivatization process. nih.gov This statistical approach allows for the systematic investigation of multiple factors that can influence the reaction yield, such as reaction time, temperature, and reagent concentrations. amanote.comnih.gov

By using a DoE methodology, the number of experiments required to identify the optimal conditions can be significantly reduced. nih.gov For the chiral derivatization of D- and L-glyceric acids, the optimization of five major factors was achieved with only 28 measurements. nih.gov This approach led to a five-fold increase in the yield of the desired derivatives compared to the pre-optimized conditions. nih.gov

Key factors that are typically optimized include:

Reaction temperature nih.gov

Reaction time diva-portal.org

Concentration of the chiral derivatizing agent nih.gov

Concentration of coupling reagents nih.gov

pH of the reaction mixture nih.gov

| Factor | Description | Source |

| Reaction Temperature | Affects reaction kinetics and stability of reactants and products. | nih.gov |

| Reaction Time | Duration required for the derivatization reaction to reach completion. | diva-portal.org |

| CDA Concentration | Amount of chiral derivatizing agent used. | nih.gov |

| Coupling Reagent Conc. | Concentration of reagents that facilitate the derivatization reaction. | nih.gov |

| pH | The acidity or basicity of the reaction medium. | nih.gov |

Spectrophotometric and Enzymatic Assay Developments

An enzymatic assay for L-glyceric acid involves its oxidation by lactate (B86563) dehydrogenase in the presence of nicotinamide-adenine dinucleotide (NAD). nih.gov This reaction produces β-hydroxypyruvate. nih.gov The β-hydroxypyruvate can then be derivatized with phenylhydrazine to form a colored product that can be measured spectrophotometrically. nih.gov

Another approach for the detection of similar hydroxy acids, like glycolic acid, which can be adapted for this compound, involves the use of glycolate (B3277807) oxidase. nih.govresearchgate.net This enzyme converts the acid to its corresponding glyoxylic acid, with the concurrent production of hydrogen peroxide. nih.govresearchgate.net The hydrogen peroxide can then be used in a subsequent reaction to produce a quinoneimine dye, which is detected spectrophotometrically. nih.gov These enzymatic assays can be highly specific and sensitive. nih.gov For example, an enzymatic assay for glycolic acid demonstrated a functional sensitivity of 26 mg/L. nih.gov

The development of these assays often requires careful optimization of buffer conditions and enzyme concentrations to ensure stability and maximal activity. nih.gov

Glyceric Acid in Advanced Materials Science and Biotechnological Applications

Synthesis of Glyceric Acid Derivatives for Functional Materials

The unique chemical structure of this compound allows for the synthesis of various derivatives with specific functionalities. These derivatives are being explored for their potential in creating novel materials with applications ranging from drug delivery to cosmetics.

Acyl Glyceric Acids and Glucosyl Glyceric Acids

Acyl glyceric acids, synthesized by the acylation of this compound's hydroxyl groups, exhibit amphiphilic properties. jst.go.jp The synthesis of diacyl glyceric acids, such as dilinoleoyl-D-glyceric acid and 2,3-O-dipalmitoyl-D-glyceric acid, has been reported. jst.go.jp Monoacyl glyceric acids have also been synthesized, and unlike their diacyl counterparts, they show solubility in water without the need for saponification. jst.go.jp These surfactant-like molecules have potential applications in various formulations. For instance, dioctanoyl glycerate has been synthesized and characterized as a water-soluble trypsin inhibitor. jst.go.jp

Glucosyl this compound (GGA) is another important derivative, synthesized enzymatically from this compound and sucrose (B13894) using sucrose phosphorylase. researchgate.netnih.gov This process involves the selective transfer of a glucosyl moiety to the 2-O-position of glycerate. nih.gov GGA has demonstrated protective effects against DNA damage and heat-induced protein aggregation. researchgate.net Furthermore, an amphiphilic derivative, N-dodecyl glucosylthis compound amide, has been synthesized by amidating the carboxylic acid group of GGA. researchgate.net This compound exhibits good surface tension-lowering properties, suggesting its potential use as a biosurfactant. researchgate.net

Oligoesters Derived from this compound

This compound can undergo polycondensation to form oligoesters. These reactions, often catalyzed by acids, involve the formation of ester bonds between the carboxylic acid group of one molecule and a hydroxyl group of another. d-nb.info Studies have shown that this compound can be copolycondensed with other hydroxy acids, such as glycolic acid, tartaric acid, and malic acid, to produce biodegradable oligoesters. nih.gov These oligoesters are characterized by a moderately cross-linked structure, relatively low molecular weights, and the presence of hydrophilic groups. nih.gov The degradation rate of these oligoesters is notably higher than that of lactic acid oligomers. nih.gov Such oligoesters are being investigated for pharmaceutical applications, including their use as biodegradable matrices for drug delivery systems. nih.govasm.orgasm.org

This compound as a Monomer for Biodegradable Polymers and Bioplastics

The drive towards sustainable and environmentally friendly materials has spurred research into biodegradable polymers. This compound serves as a valuable monomer for the synthesis of such polymers, offering a renewable alternative to petroleum-based plastics.

Poly(lactic acid) Modification with this compound

Poly(lactic acid) (PLA) is a widely used biodegradable thermoplastic. researchgate.net However, its applications can be limited by its mechanical and physical properties. researchgate.net While direct copolymerization of this compound with lactic acid is not as extensively documented as with glycolic acid, the principle of using co-monomers to tailor polymer properties is well-established. The combination of poly(glycolic acid) (PGA) with PLA, through copolymerization or blending, has been shown to significantly improve the mechanical properties of PLA. researchgate.net Given the structural similarities between glycolic acid and this compound, the incorporation of this compound into PLA-based materials could offer a pathway to new biodegradable polymers with enhanced functionalities.

Poly(this compound carbonate) Synthesis and Characterization

A significant development in this compound-based polymers is the synthesis of poly(this compound carbonate) (PGAC). acs.orgnih.gov This polymer is synthesized via the ring-opening copolymerization of benzyl (B1604629) glycidate with carbon dioxide, followed by the deprotection of the benzyl group. acs.orgnih.gov This process yields a degradable analogue of poly(acrylic acid). acs.orgnih.gov The resulting PGAC can be either atactic or isotactic, with the stereochemistry influencing its physical properties. acs.orgnih.gov

| Property | Atactic PBGC | Isotactic PBGC |

| Physical State | Amorphous | Semicrystalline |

| Glass Transition Temperature (Tg) | 44 °C | - |

| Melting Temperature (Tm) | - | 87 °C |

| PBGC: Poly(benzyl glycidate carbonate) acs.orgnih.govresearchgate.net |

Hydrogenolysis of the poly(benzyl glycidate carbonate) precursor yields the final poly(this compound carbonate). acs.orgnih.gov PGAC demonstrates a rapid degradation rate in aqueous conditions, with a half-life of approximately two weeks. nih.gov

Hydrogel Formulations Incorporating this compound-Derived Polymers

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. rsc.org They are extensively used in biomedical applications such as drug delivery and tissue engineering. mdpi.comnih.gov Polymers derived from this compound, specifically poly(this compound carbonate), have been used to create cross-linked hydrogels. acs.orgnih.gov These hydrogels, when prepared with a cross-linker like poly(ethylene glycol) diaziridine, exhibit significant degradation in aqueous buffer solutions. acs.orgnih.gov The ability to form biodegradable hydrogels from this compound-derived polymers opens up possibilities for creating advanced biomaterials for a variety of medical applications. mdpi.com

This compound as a Chemical Intermediate in Fine Chemical Synthesis

This compound serves as a valuable and versatile platform molecule in the synthesis of various fine chemicals. Its inherent chirality and functional groups make it an attractive starting material for producing more complex and high-value compounds.

This compound is a key precursor in the biosynthesis of the non-essential amino acid L-serine. agriculturejournals.czresearchgate.netnhri.org.tw The synthesis of L-serine from the glycolytic intermediate 3-phospho-D-glyceric acid occurs through a three-step enzymatic pathway. agriculturejournals.czresearchgate.net The initial step involves the oxidation of 3-phospho-D-glyceric acid to 3-phosphopyruvic acid, a reaction catalyzed by 3-phosphoglycerate (B1209933) dehydrogenase. agriculturejournals.czresearchgate.net Subsequently, a transamination reaction, utilizing glutamate (B1630785) as the amino donor, converts 3-phosphopyruvic acid to 3-phospho-L-serine, a process facilitated by phosphoserine transaminase. agriculturejournals.czresearchgate.net In the final step, phosphoserine phosphatase hydrolyzes 3-phospho-L-serine to yield L-serine. agriculturejournals.czresearchgate.net L-serine itself is a precursor for other biomolecules, including glycine (B1666218) and L-cysteine. agriculturejournals.cznhri.org.tw

This compound is utilized in the synthesis of novel phosphatidylcholine analogues, which are valuable tools for studying phospholipases and the structure of biological membranes. nih.govnih.gov These synthetic phospholipid compounds can be designed with specific features, such as an "inverse ester" function at the sn-1-position, which prevents hydrolysis by phospholipase A1 while allowing the sn-2-ester group to be cleaved by phospholipase A2 enzymes. nih.gov This specificity is crucial for developing assays to detect phospholipase A2 activity. nih.gov

The synthesis of these analogues often starts from commercially available derivatives of this compound, such as 2,3-O-isopropylidene-L-methyl glycerate. nih.gov This starting material provides the three-carbon backbone for the phospholipid. nih.gov The synthetic strategy involves the preparation of long-chain esters and amides of this compound, followed by the regioselective derivatization of the diol function to introduce the phosphate (B84403) group and the sn-2-ester group. nih.gov

Industrial Utilization of this compound from Glycerol (B35011) Valorization

The surplus of glycerol, a major byproduct of the biodiesel and oleochemical industries, has driven research into its conversion into more valuable chemicals, a process known as valorization. qualitas1998.netrsc.org this compound is one of the key value-added products that can be derived from glycerol through various chemical and biotechnological processes. repec.orgasm.orgmdpi.com

The production of biodiesel through the transesterification of vegetable oils and animal fats generates a significant amount of crude glycerol, accounting for about 10% of the total output. qualitas1998.netphxequip.com Similarly, the oleochemical industry, which processes natural oils and fats to produce fatty acids and other derivatives, also yields glycerol as a co-product. phxequip.com The efficient utilization of this surplus glycerol is crucial for the economic sustainability of these industries. frontiersin.org The conversion of glycerol to this compound represents a promising route for valorizing this byproduct. asm.orgnih.gov

Several innovative processes are being developed for the efficient and selective conversion of glycerol into this compound and other valuable chemicals. repec.orgfrontiersin.org These methods include:

Catalytic Oxidation: The selective oxidation of glycerol using metal-based catalysts can yield a variety of products, including this compound, dihydroxyacetone, and tartronic acid. rsc.orgmdpi.com

Electrochemical Oxidation: This method offers a high degree of control over the reaction, allowing for high selectivity towards specific products. repec.org It also avoids the need for chemical oxidants, making it a more environmentally friendly approach. chinesechemsoc.org

Biotechnological Processes: Microbial fermentation using specific strains of bacteria, such as Gluconobacter and Acetobacter, can efficiently convert glycerol into this compound. asm.orgnih.govtandfonline.com These bioprocesses can be optimized to produce high concentrations of this compound. asm.orgnih.gov

Photocatalysis: Visible-light-driven photocatalysis using novel catalyst systems is being explored for the simultaneous production of this compound and green hydrogen from aqueous glycerol solutions. acs.org

These advancements in glycerol valorization are paving the way for the sustainable production of this compound and its derivatives, contributing to a more circular bio-based economy.

Theoretical and Computational Investigations of Glyceric Acid

Molecular Structure and Conformational Analysis

Glyceric acid's structure, featuring a carboxylic acid group and two hydroxyl groups on a three-carbon backbone, allows for a high degree of conformational flexibility. The rotation around its single bonds gives rise to various conformers, each with a distinct three-dimensional arrangement and energy. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, electrostatic interactions, and hydrogen bonding.

Quantum chemical calculations are instrumental in exploring the potential energy surface of flexible molecules. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard tools for optimizing the geometries of various conformers and calculating their relative energies. metabolomicsworkbench.orgwikipedia.org

While detailed computational studies specifically targeting the full conformational space of this compound are not widely published, the principles are well-established from research on analogous molecules like glycolic acid. metabolomicsworkbench.orgwikipedia.org For glycolic acid, calculations using DFT (with functionals like B3LYP) and MP2 methods, combined with basis sets such as 6-31G(d,p) or the more extensive cc-pVQZ, have been used to identify stable conformers and transition states. metabolomicsworkbench.org These calculations provide insights into bond lengths, bond angles, and dihedral angles that characterize the lowest-energy structures. metabolomicsworkbench.org A similar computational approach for this compound would be essential to map its conformational landscape, predict the most stable structures, and provide the energetic data needed to understand its population distribution at different temperatures.

The table below shows a representative sample of the types of data that can be generated from such calculations, illustrated with findings for different conformers of the model compound, glycolic acid.

Table 1: Example of Calculated Properties for Glycolic Acid Conformers This table is illustrative of the data produced by quantum chemical calculations for a related molecule, glycolic acid, as detailed data for this compound is not available in the cited sources.

| Conformer | Computational Method | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| SSC (syn, syn, cis) | MP2/6-31G(d,p) | 0.00 | Most stable conformer, contains intramolecular H-bond |

| AAT (anti, anti, trans) | MP2/6-31G(d,p) | ~1-2 | Higher energy, also features an intramolecular H-bond |

| GAC (gauche, anti, cis) | DFT/B3LYP | ~2-3 | Another low-energy conformer identified experimentally |

A defining feature of alpha-hydroxy acids like this compound is their capacity to form intramolecular hydrogen bonds. nih.gov These are non-covalent interactions where a hydrogen atom is shared between two electronegative atoms within the same molecule. In the case of this compound, a hydrogen bond can form between the proton of a hydroxyl group and the carbonyl oxygen of the carboxylic acid group, creating a stable five-membered ring. nih.govnih.gov

Studies on the simpler glycolic acid have demonstrated that this intramolecular hydrogen bond is a critical factor in determining the stability of its conformers. nih.govnih.govcdutcm.edu.cn The presence of this bond can lower a conformer's energy, making it more populated than conformers where such an interaction is absent. sigmaaldrich.com Given that this compound possesses two hydroxyl groups (at the C2 and C3 positions) and a carboxylic acid, it has multiple possibilities for forming such stabilizing intramolecular interactions. The competition and interplay between these potential hydrogen bonds are expected to be the primary determinants of the molecule's preferred shape in the gas phase.

Intermolecular Interactions and Complex Formation

In condensed phases, the behavior of this compound is heavily influenced by its interactions with neighboring molecules, whether they are other this compound molecules or solvent molecules. These intermolecular forces, particularly hydrogen bonds, are crucial for understanding its solubility and conformational preferences in solution.

As a polyhydroxy carboxylic acid, this compound is highly hydrophilic and capable of forming multiple hydrogen bonds with water. Theoretical studies on the interaction between the model compound glycolic acid and water have revealed specific and stable complex formations. lipidmaps.orgmpg.de In the most stable 1:1 complex between glycolic acid and water, the water molecule inserts itself into the carboxylic acid group, acting as both a hydrogen bond donor and acceptor to form a six-membered ring. lipidmaps.orgmpg.de

For this compound, with its additional hydroxyl group, the potential for complex formation with water is even greater. It can act as a hydrogen bond donor from its three hydroxyl protons (one carboxylic, two alcoholic) and as an acceptor at its four oxygen atoms. This allows for the formation of extensive hydrogen-bonding networks. Computational studies on glycolic acid with multiple water molecules show that the water molecules can form clusters that bind to the acid's functional groups. nih.govnih.gov It has been noted that in many of the lowest-energy clusters, the original intramolecular hydrogen bond of the acid remains intact, highlighting its stability even in the presence of competing intermolecular interactions. nih.gov

The surrounding solvent can have a profound impact on the conformational equilibrium of a flexible molecule. nih.gov The relative stability of this compound's conformers is expected to change based on the polarity of the solvent. Polar solvents tend to stabilize conformers with larger dipole moments.

Reaction Mechanism Studies of this compound Formation and Transformation

Theoretical studies are also applied to understand the chemical reactions involving this compound. This includes elucidating the step-by-step pathways for its formation and its subsequent conversion into other valuable chemicals.

The formation of this compound is often achieved through the oxidation of glycerol (B35011). fishersci.com This process is understood to proceed via the initial oxidation of one of glycerol's primary alcohol groups to an aldehyde, forming glyceraldehyde, or the secondary alcohol to a ketone, yielding dihydroxyacetone. iarc.frnih.govuni.lu These intermediates are then further oxidized, converting the aldehyde or ketone function into a carboxylic acid to produce this compound. iarc.frnih.gov

This compound itself is an intermediate that can undergo further transformations. One studied pathway is its subsequent oxidation to form tartronic acid. iarc.fr Alternatively, under certain reaction conditions, C-C bond cleavage can occur. uni.lu This cleavage reaction can lead to the formation of smaller, two-carbon and one-carbon oxidation products, such as glycolic acid and formic acid. iarc.fruni.lu Understanding the mechanisms of these competing pathways is crucial for selectively controlling the oxidation of glycerol to desired products.

Abiotic Synthesis Pathways in Astrochemistry (e.g., Radical Reactions in Interstellar Ices)

Recent theoretical and experimental studies in astrochemistry have illuminated a plausible non-equilibrium pathway for the formation of this compound in the harsh conditions of deep space. Research has identified a barrierless radical-radical reaction as a key formation mechanism, occurring in low-temperature carbon dioxide (CO₂) and ethylene (B1197577) glycol (HOCH₂CH₂OH) ices. nih.gov This abiotic synthesis involves the reaction between the hydroxycarbonyl (B1239141) radical (HOĊO) and the 1,2-dihydroxyethyl radical (HOĊHCH₂OH) at temperatures as low as 10 K. nih.gov

The reaction can be summarized as: HOĊO + HOĊHCH₂OH → HOCH₂CH(OH)COOH

This process was investigated using advanced techniques such as isomer-selective vacuum ultraviolet photoionization reflectron time-of-flight mass spectrometry. researchgate.net Through this method, along with isotopic substitution studies, this compound was definitively identified in the gas phase during temperature-programmed desorption experiments that simulate the warming of interstellar ices. nih.govresearchgate.net These findings are significant as they provide a concrete mechanism for the formation of this compound from ubiquitous precursor molecules in space. nih.gov The discovery of this pathway helps to explain the presence of racemic this compound in carbonaceous meteorites, such as the Murchison meteorite, where its abundance is comparable to that of some amino acids. researchgate.net This abiotic synthesis route in cosmic ices is considered a crucial step in understanding the prebiotic molecular origins of life.

Mechanistic Insights into Enzymatic Conversions

Theoretical and computational chemistry provides significant insights into the mechanisms of enzymes that produce or modify this compound and its derivatives. A paramount example is the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which is fundamental to the Calvin-Benson-Bassham cycle. rsc.org RuBisCO catalyzes the assimilation of atmospheric CO₂ by converting Ribulose-1,5-bisphosphate (RuBP) into two molecules of 3-phosphothis compound (3-PGA). rsc.org

Quantum chemical calculations have been instrumental in detailing the reaction steps:

Enolization: The process begins with the enolization of RuBP. rsc.org

Carboxylation: This is followed by the addition of CO₂ and a water molecule. rsc.org

Cleavage: A key C2-C3 carbon-carbon bond cleavage occurs. rsc.org

Protonation: The final step is a stereospecific protonation at the C2 atom to yield 3-PGA. rsc.org

Computational models, including the quantum mechanical/molecular mechanical (QM/MM) method, have been used to investigate the energy barriers of these steps. rsc.org These studies have also proposed the existence of "proton wires," in line with the Grotthuss proton-shuttle mechanism, to explain the rapid proton transport required for the rate-limiting steps of the catalysis. rsc.org

Furthermore, synthetic analogues of this compound are valuable tools for mechanistic studies of other enzymes. nih.gov For instance, phosphatidylcholine analogues derived from this compound have been synthesized to serve as spectroscopic probes for investigating phospholipid-metabolizing enzymes like phospholipase A₂. nih.gov These synthetic compounds help in elucidating structure-activity relationships and the conformational dynamics of phospholipids (B1166683) within biological membranes. nih.gov

Theoretical Studies on Polymer Hydrolysis and Degradation Mechanisms

Theoretical studies, particularly those employing density functional theory (DFT) and molecular dynamics (MD) simulations, have been crucial in understanding the hydrolysis and degradation of polymers related to this compound, such as poly(glycolic acid) (PGA). aip.org These biodegradable polymers break down via the cleavage of their ester bonds. acs.org

Computational investigations into PGA hydrolysis provide a framework for understanding how poly(this compound) might degrade. Theoretical approaches have been used to:

Calculate Degradation Rate Constants: DFT calculations combined with transition state theory can derive the rate constants for the degradation of polymer intermediates at various temperatures. aip.org

Determine Energy Barriers: The energy barrier for hydrolysis can be calculated, indicating the ease of degradation. For example, in copolyesters, increasing the content of glycolic acid units has been shown to lower the energy barrier for hydrolysis, thereby accelerating decomposition. acs.orgresearchgate.net

Propose Degradation Mechanisms: Fukui function analysis and frontier molecular orbital calculations help in proposing specific degradation mechanisms at the molecular level. acs.orgresearchgate.net

Experimental studies on the hydrolysis of poly-DL-glyceric acid have shown that its stability is pH-dependent, being considerably more stable under mild acidic conditions than at a neutral pH. nasa.gov The degradation of PGA has been shown to initiate with the cleavage of ester bonds, forming glycolic acid, its dimer, and other oligomers as hydrolysis products. acs.org Similar theoretical models can be applied to poly(this compound) to predict its service life and degradation behavior in different environments, providing an economical and rapid assessment method. aip.org

Future Research Directions and Translational Perspectives

Expanding Microbial Host Range and Metabolic Engineering for Glyceric Acid Production

The biotechnological production of this compound is a promising avenue for sustainable chemical manufacturing. Currently, acetic acid bacteria, such as Gluconobacter and Acetobacter, are the primary microorganisms used for this purpose. However, future research will focus on expanding the range of microbial hosts and employing advanced metabolic engineering strategies to enhance production efficiency.

Current Production and Future Hosts:

Gluconobacter frateurii has been shown to accumulate up to 136.5 g/liter of this compound. universetoday.com

Acetobacter tropicalis can produce 101.8 g/liter of D-glyceric acid with a high enantiomeric excess of 99%. universetoday.com

The development of robust and efficient microbial cell factories is a key objective. This involves exploring the potential of other microorganisms, such as Escherichia coli and the yeast Saccharomyces cerevisiae, as production hosts. These organisms have well-characterized genetic systems, making them amenable to metabolic engineering. mdpi.com Heterologous expression of genes encoding enzymes like glycerol (B35011) dehydrogenase from other organisms could be a viable strategy to introduce and optimize this compound production pathways in these hosts. nih.govnih.gov

Metabolic Engineering Strategies:

To improve this compound yields and productivity, several metabolic engineering approaches are being investigated. geoscienceworld.org These include:

Overexpression of Key Enzymes: Increasing the expression of genes encoding enzymes directly involved in the this compound synthesis pathway, such as membrane-bound alcohol dehydrogenase (mADH), can significantly boost production. universetoday.com

Deletion of Competing Pathways: Eliminating or downregulating metabolic pathways that compete for precursor molecules can redirect carbon flux towards this compound. For instance, in Gluconobacter oxydans, inactivating the gene for membrane-bound glucose dehydrogenase has been shown to improve the growth yield on glucose, a strategy that could be adapted to optimize glycerol conversion. nih.gov

Co-factor Engineering: Optimizing the intracellular balance of co-factors like NAD+/NADH is crucial, as they are essential for the activity of dehydrogenases in the production pathway. nih.gov

Improving Substrate Tolerance: Enhancing the tolerance of microbial hosts to high concentrations of the substrate (glycerol) and the product (this compound) is critical for developing economically viable industrial processes. nih.gov

Interactive Data Table: Microbial Production of this compound

| Microbial Strain | Product | Titer (g/L) | Enantiomeric Excess (%) | Reference |

| Gluconobacter frateurii NBRC103465 | This compound | 136.5 | 72 (D-GA) | universetoday.com |

| Acetobacter tropicalis NBRC16470 | D-Glyceric Acid | 101.8 | 99 | universetoday.com |

| Gluconobacter sp. CHM43 | D-Glyceric Acid | 19.6 | 73.7 | researchgate.net |

Novel Catalytic Systems for Enantioselective Chemical Synthesis of this compound

The chemical synthesis of this compound, particularly the production of specific enantiomers (D- or L-glyceric acid), presents a significant challenge. Future research is directed towards the development of novel catalytic systems that can achieve high enantioselectivity in the oxidation of glycerol.

Enantioselective synthesis is a form of chemical synthesis that favors the formation of a specific stereoisomer. wikipedia.org This is crucial in many biological and pharmaceutical applications where only one enantiomer is active. The development of chiral catalysts is a key area of focus. These catalysts create a chiral environment that directs the reaction towards the desired enantiomer. encyclopedia.pub

Promising Catalytic Approaches:

Bimetallic Nanoparticles: Supported bimetallic nanoparticles, such as gold-platinum (Au-Pt) and gold-palladium (Au-Pd), have shown high activity for the selective oxidation of glycerol to this compound under mild, base-free conditions. nih.govnih.gov

Enzyme-Based Catalysis: Biocatalysis using enzymes like alditol oxidase from Streptomyces coelicolor has been demonstrated for the asymmetric synthesis of D-glyceric acid from glycerol. researchgate.netnih.gov

Cascade Catalysis: A novel strategy involving a cascade of synergistic catalytic reactions on atomic and low-coordinated cluster Pt on a well-defined Cu-CuZrOx support has been shown to achieve high activity and selectivity in the conversion of glycerol to this compound. nih.gov

Interactive Data Table: Catalytic Oxidation of Glycerol to this compound

| Catalyst | Support | Selectivity for this compound (%) | Glycerol Conversion (%) | Reference |

| 1% Au | Charcoal | 100 | - | nih.gov |

| Au-Pt | Mg(OH)₂ | 85 | 30 | nih.gov |

| 0.9%Pt₁ + Ptₙ | Cu-CuZrOx | 80.2 | 90.0 | nih.gov |

| Au/CP | - | 97 | - | nih.gov |

Deeper Exploration of this compound's Role in Cellular Energy Metabolism Pathways

This compound and its phosphorylated derivatives are key intermediates in central metabolic pathways, including glycolysis and gluconeogenesis. alivetek.orgnrao.edu A deeper understanding of its precise roles and the regulation of its metabolism will provide valuable insights into cellular energy homeostasis.

Key Enzymes and Pathways:

Glycerate Kinase (GK): This enzyme catalyzes the phosphorylation of glycerate to 3-phosphoglycerate (B1209933) (3-PG), a crucial step in both photorespiration in plants and the entry of glycerate into glycolysis and gluconeogenesis in various organisms. wikipedia.orgnih.govmdpi.comresearchgate.net In the glycolytic pathway, phosphoglycerate kinase catalyzes the transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, producing 3-phosphoglycerate and ATP. wikipedia.org

Glycerate Dehydrogenase (GDH): This enzyme catalyzes the interconversion of glycerate and hydroxypyruvate. wikipedia.org In some bacteria, it plays a role in the serine pathway for the assimilation of one-carbon compounds. ebi.ac.uk

Glycerol Dehydrogenase: In some microorganisms, such as Klebsiella pneumoniae, glycerol dehydrogenase plays a dual role in both glycerol metabolism and the formation of other products like 2,3-butanediol. nih.gov

Future research will likely focus on elucidating the regulatory mechanisms that control the flux of glycerate through these pathways and its interaction with other metabolic networks. This could have implications for understanding and potentially treating metabolic disorders.

Development of this compound-Based Biomaterials with Tailored Properties

This compound's biocompatibility and chemical functionality make it an attractive building block for the development of novel biomaterials. Its ability to be polymerized, either with itself or with other monomers, allows for the creation of materials with a wide range of properties.

Current and Future Applications:

Thermoset Polymers: this compound can be crosslinked with citric acid to form biodegradable thermoset polymers. wikipedia.orgnih.gov The properties of these materials, such as their degradation rate, can be controlled by adjusting the reaction conditions. nih.gov These polymers have potential applications in drug delivery and as coatings. wikipedia.orgrsc.org

Polyester (B1180765) Elastomers: The condensation polymerization of glycerol and dicarboxylic acids like sebacic acid can produce tough and flexible polyester elastomers.

Modification of Existing Bioplastics: this compound can be used to modify existing bioplastics like polylactic acid (PLA). Incorporating this compound can alter the crystallinity and glass transition temperature of PLA, making it a potential bio-based modifier to improve its properties.

Functionalized Biomaterials: The hydroxyl and carboxyl groups of this compound provide reactive sites for the attachment of other molecules, allowing for the creation of functionalized biomaterials with tailored properties for specific applications, such as targeted drug delivery or tissue engineering. nih.govnih.gov The functionalization of polymers like PLA with moieties that can facilitate cellular interactions is an active area of research. nih.govnih.gov

Interactive Data Table: Properties of this compound-Based Copolymers

| Copolymer | Monomers | Key Properties | Potential Applications | Reference |

| CA-co-GLC | Citric Acid, Glycerol | Hyperbranched, low viscosity, high solubility, good scale inhibition | Water treatment | nih.gov |

| Poly(glycerol oleate-co-citric acid) | Glycerol oleate, Citric Acid | Hydrophilic gel, water absorption, reducing capacity | Biomedical applications, wastewater treatment | rsc.org |

Astrobiological Implications and Search for this compound in Extraterrestrial Environments

The discovery of this compound in extraterrestrial materials and its synthesis under simulated space conditions have profound implications for our understanding of the origin of life. alivetek.org As a simple sugar acid and a component of metabolic pathways, its presence outside of Earth suggests that the chemical building blocks of life may be widespread in the universe.

Extraterrestrial Presence and Synthesis:

Formation in Interstellar Ices: Laboratory experiments have demonstrated that this compound can be formed in low-temperature ices containing carbon dioxide and ethylene (B1197577) glycol when exposed to energetic processing that mimics galactic cosmic rays. nih.govalivetek.org This suggests that this compound could be synthesized in molecular clouds and star-forming regions. alivetek.org

Meteoritic Abundance: this compound has been identified in carbonaceous meteorites, providing direct evidence of its presence in the early solar system. unime.it

Prebiotic Chemistry: The abiotic synthesis of this compound from simple precursor molecules is a significant finding in the field of prebiotic chemistry, which seeks to understand the chemical origins of life. nih.govesr.ie

Future astrobiological research will focus on the search for this compound and other prebiotic molecules in various extraterrestrial environments, including comets, asteroids, and the atmospheres of other planets and moons. Advanced analytical techniques, such as mass spectrometry coupled with gas or liquid chromatography, are crucial for these investigations. universetoday.comgeoscienceworld.orgnih.govnasa.gov The Atacama Large Millimeter/submillimeter Array (ALMA) is a powerful tool that could be used to search for the spectral signatures of this compound in interstellar clouds. alivetek.orgunime.it

Q & A

What analytical methods are recommended for detecting and quantifying glyceric acid in biological samples?

Basic